In-house bromination of 2-ethoxythiazole yields isomeric mixtures and uses hazardous reagents. 5-Bromo-2-ethoxythiazole (CAS 1086382-60-6) offers a regioselective, pre-functionalized solution. • Ready electrophile for Suzuki, Stille, Buchwald-Hartwig couplings via C5-Br. • 2-Ethoxy group stabilizes ring against SNAr, sets optimal LogP (2.30) for API permeability. • Eliminates low-yield bromination and extensive purification. Procurement-ready with consistent purity and immediate global shipment.
5-Bromo-2-ethoxythiazole (CAS: 1086382-60-6) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and advanced organic synthesis. The molecule features an electron-donating ethoxy group at the 2-position and a reactive bromine atom at the 5-position. This specific substitution pattern makes it an ideal electrophilic precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . Unlike unsubstituted thiazoles, the 2-ethoxy group modulates the electronic density of the ring, increasing its stability while providing a distinct lipophilic profile. For procurement teams and process chemists, this pre-functionalized compound offers a reliable, high-purity starting material that bypasses hazardous and low-yielding early-stage halogenation steps .
Substituting 5-Bromo-2-ethoxythiazole with closely related analogs, such as 5-Bromo-2-methoxythiazole or unbrominated 2-Ethoxythiazole, fundamentally alters both process efficiency and final product characteristics. Replacing the ethoxy group with a methoxy group lowers the compound's lipophilicity (LogP), which can drastically shift the membrane permeability and solubility profiles of downstream active pharmaceutical ingredients (APIs) . Furthermore, the slightly larger steric bulk of the ethoxy group provides enhanced protection against unwanted nucleophilic aromatic substitution (SNAr) at the C2 position during complex multi-step syntheses. Attempting to use the unbrominated precursor, 2-Ethoxythiazole, requires a downstream bromination step that typically suffers from poor regioselectivity (yielding mixtures of 4-bromo and 5-bromo isomers) and low overall yields, necessitating extensive chromatographic purification. Procuring the exact 5-bromo-2-ethoxy functionalization is therefore critical for maintaining process yield and target molecule pharmacokinetics.
5-Bromo-2-ethoxythiazole exhibits a calculated LogP of approximately 2.30, which is significantly higher than that of its lower homolog, 5-Bromo-2-methoxythiazole . This increased lipophilicity directly translates into the final synthesized molecules, providing a predictable lever for medicinal chemists to optimize membrane permeability and organic solvent solubility during process scale-up. When fine-tuning the pharmacokinetic properties of a lead compound, this ~0.4 to 0.5 LogP unit increase can be the difference between a successful drug candidate and a failed one.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | ~2.30 LogP |
| Comparator Or Baseline | 5-Bromo-2-methoxythiazole (~1.8 - 1.9 LogP) |
| Quantified Difference | ~0.4 - 0.5 LogP unit increase |
| Conditions | Calculated physicochemical properties for standard heterocyclic building blocks |
Procurement of the ethoxy derivative allows chemists to systematically increase the lipophilicity of target molecules without drastically altering the core thiazole geometry.
The presence of the 5-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling, bypassing the need to brominate 2-ethoxythiazole in-house. Direct electrophilic bromination of 2-substituted thiazoles often yields inseparable mixtures of 4-bromo and 5-bromo isomers, reducing the isolated yield of the desired 5-bromo product to below 60%. Procuring 5-Bromo-2-ethoxythiazole guarantees high regiochemical purity at the C5 position, directly streamlining downstream synthesis and eliminating hazardous halogenation reagents from the manufacturing floor.
| Evidence Dimension | Regiochemical Purity and Synthetic Yield |
| Target Compound Data | >95% regiochemical purity (pre-installed C5-Br) |
| Comparator Or Baseline | 2-Ethoxythiazole (requires in situ bromination, yielding mixed isomers at <60% yield) |
| Quantified Difference | Elimination of a low-yield bromination step and associated chromatographic purification |
| Conditions | Standard multi-step organic synthesis workflows |
Purchasing the pre-brominated building block eliminates a hazardous, low-yielding synthetic step, significantly reducing process time and raw material waste.
Compared to 5-Bromo-2-methoxythiazole, the ethoxy group in 5-Bromo-2-ethoxythiazole provides increased steric bulk around the C2 position of the thiazole ring. In complex synthetic environments involving strong nucleophiles (such as alkoxides or amines used in subsequent steps), this added steric hindrance reduces the rate of unwanted nucleophilic aromatic substitution (SNAr) at the C2 carbon . This preserves the ethoxy ether linkage and directs reactivity exclusively toward the intended C5-bromo cross-coupling site.
| Evidence Dimension | Chemoselectivity (SNAr resistance) |
| Target Compound Data | Enhanced steric shielding at C2 |
| Comparator Or Baseline | 5-Bromo-2-methoxythiazole (lower steric shielding, higher susceptibility to C2 cleavage) |
| Quantified Difference | Reduction in C2-cleavage or substitution side products during harsh basic conditions |
| Conditions | Strong nucleophilic or basic conditions during multi-step API synthesis |
The improved chemoselectivity reduces impurity formation, making this compound a more reliable choice for complex, high-value API synthesis where late-stage side reactions are costly.
Due to its specific LogP profile (2.30), 5-Bromo-2-ethoxythiazole is heavily utilized as a building block for optimizing the lipophilicity and membrane permeability of small-molecule drug candidates. It is the preferred choice when the methoxy analog fails to achieve the desired pharmacokinetic properties or intestinal absorption metrics .
The pre-installed bromine at the C5 position makes this compound an ideal, ready-to-use electrophile for palladium-catalyzed cross-coupling reactions. It enables the rapid, high-yield synthesis of 5-aryl or 5-heteroaryl 2-ethoxythiazole derivatives without the need for hazardous, low-yielding in-house bromination of the parent 2-ethoxythiazole .
The stability provided by the ethoxy group against nucleophilic degradation, combined with the versatile C5-linkage point, makes this compound a preferred intermediate in the design of novel thiazole-containing fungicides and herbicides. Its enhanced steric shielding ensures the core heterocycle remains intact during complex formulation processes .